![molecular formula C25H20N4O5 B2936624 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione CAS No. 1326926-22-0](/img/no-structure.png)

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

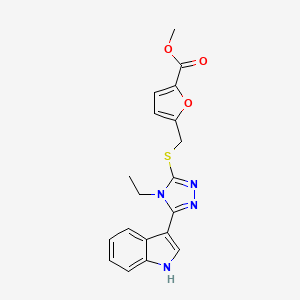

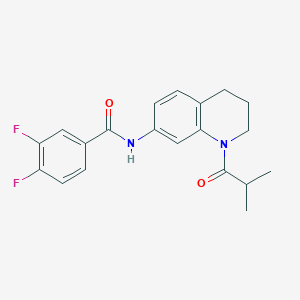

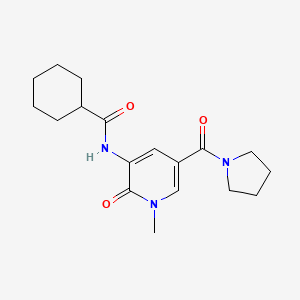

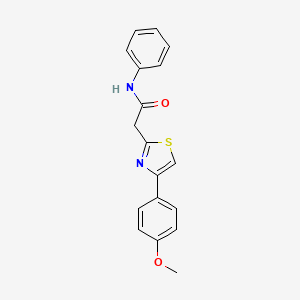

The compound “3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups, including a quinazoline dione, a benzyl group, a dimethoxyphenyl group, and an oxadiazole ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, it’s likely that it involves several steps, including the formation of the quinazoline dione core, the introduction of the benzyl group, and the formation of the oxadiazole ring .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The quinazoline dione core would provide a rigid, planar structure, while the benzyl and dimethoxyphenyl groups would add additional complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the oxadiazole ring might be susceptible to reactions with nucleophiles, while the quinazoline dione could potentially undergo redox reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the dimethoxyphenyl group could potentially increase its solubility in organic solvents .Applications De Recherche Scientifique

Synthesis and Characterization

Quinazoline derivatives are synthesized through various chemical reactions, employing innovative methods to enhance yields, selectivity, and environmental sustainability. For instance, the catalyzed synthesis of quinazoline-2,4(1H,3H)-diones derivatives from aminobenzonitriles with carbon dioxide using cesium carbonate showcases an efficient protocol for producing these compounds, highlighting their relevance in drug synthesis processes (Patil, Tambade, Jagtap, & Bhanage, 2008). Furthermore, solvent-free conditions and the use of recyclable catalysts like [Bmim]OH for the synthesis of quinazoline-2,4(1H,3H)-diones from carbon dioxide and 2-aminobenzonitriles demonstrate the push towards greener chemical processes (Patil, Tambade, Deshmukh, & Bhanage, 2009).

Antitumor and Antimicrobial Activities

Several quinazoline derivatives exhibit significant biological activities, including antitumor and antimicrobial effects. Research has shown that novel quinazolinone derivatives possess cytotoxic activity against various cancer cell lines, suggesting their potential as anticancer agents. For example, compounds synthesized from quinoxalindione and antranilic acid demonstrated cytotoxic activity against MCF-7 and HeLa cell lines, with some compounds displaying high potency (Poorirani, Sadeghian-Rizi, Khodarahmi, Khajouei, & Hassanzadeh, 2018). Additionally, novel 3-benzyl-substituted-4(3H)-quinazolinones showed broad-spectrum antitumor activity, highlighting the therapeutic potential of these compounds (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Chemical and Structural Studies

The structural complexity of quinazoline derivatives allows for a wide range of chemical behaviors and applications. Studies on the reaction mechanisms, cyclization processes, and chemical transformations of these compounds contribute to a deeper understanding of their potential applications. For instance, cyclization of N-acylanthranilic acids with Vilsmeier reagents leading to the formation of quinazoline-2,4(1H,3H)-diones underscores the versatility of these compounds in synthetic chemistry (Bergman & Stålhandske, 1996).

Orientations Futures

Mécanisme D'action

Target of Action

Quinazoline derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial effects

Mode of Action

Without specific studies on this compound, it’s difficult to determine its exact mode of action. Many bioactive quinazoline derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions .

Biochemical Pathways

Quinazoline derivatives can potentially affect a variety of pathways depending on their specific targets .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Some quinazoline derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione involves the synthesis of the oxadiazole ring, followed by the synthesis of the quinazoline ring, and finally the benzyl group is added to the quinazoline ring.", "Starting Materials": [ "3,4-dimethoxybenzohydrazide", "ethyl acetoacetate", "thionyl chloride", "4-nitrobenzoyl chloride", "hydrazine hydrate", "2-nitrobenzaldehyde", "aniline", "benzyl bromide", "2-amino-4,6-dimethoxypyrimidine" ], "Reaction": [ "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid by reacting 3,4-dimethoxybenzohydrazide with ethyl acetoacetate in the presence of thionyl chloride", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid with thionyl chloride", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid chloride with hydrazine hydrate", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide with ethyl chloroformate", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester with 4-nitrobenzoyl chloride", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde by reducing 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative with sodium dithionite", "Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde Schiff base by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde with 2-nitrobenzaldehyde", "Synthesis of 3-benzyl-7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione by reacting 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid hydrazide ethyl ester nitro derivative aldehyde Schiff base with aniline, followed by cyclization with 2-amino-4,6-dimethoxypyrimidine and benzyl bromide" ] } | |

Numéro CAS |

1326926-22-0 |

Formule moléculaire |

C25H20N4O5 |

Poids moléculaire |

456.458 |

Nom IUPAC |

3-benzyl-7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione |

InChI |

InChI=1S/C25H20N4O5/c1-32-20-11-9-16(13-21(20)33-2)22-27-23(34-28-22)17-8-10-18-19(12-17)26-25(31)29(24(18)30)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3,(H,26,31) |

Clé InChI |

CQLDQWKXJWQUIO-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5)OC |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2936549.png)

![Heptyl 2-cyano-2-[3-(4-methylpiperazin-1-yl)quinoxalin-2-yl]acetate](/img/structure/B2936550.png)

![4-(4-fluorobenzoyl)-N-[3-(1H-imidazol-1-yl)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2936557.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)cyclobutanecarboxamide](/img/structure/B2936558.png)

![6-[(2-Aminoethyl)amino]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B2936560.png)

![6-((3-Chloro-2-methylphenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2936562.png)

![N-(4-chloro-3-nitrophenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2936564.png)